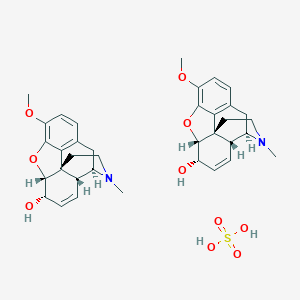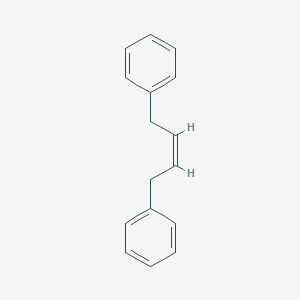![molecular formula C14H13NO B072862 1-[4-(4-Aminophenyl)phenyl]ethanone CAS No. 1141-39-5](/img/structure/B72862.png)
1-[4-(4-Aminophenyl)phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-Aminophenyl)phenyl]ethanone, commonly known as APPE, is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. APPE is a ketone derivative of 4-aminodiphenylamine and is widely used in the pharmaceutical industry for the synthesis of various drugs.
Wirkmechanismus
The mechanism of action of APPE is not well understood. However, it has been proposed that APPE may exert its biological effects by interacting with cellular proteins and enzymes, thereby altering their activity. APPE has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation.
Biochemische Und Physiologische Effekte
APPE has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. APPE has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, APPE has been shown to exhibit antimicrobial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
APPE has several advantages for use in laboratory experiments. It is readily available and easy to synthesize, making it a cost-effective option for researchers. APPE is also stable under a wide range of conditions, making it suitable for use in various assays. However, APPE has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on APPE. One potential area of investigation is the development of APPE-based fluorescent probes for the detection of metal ions in biological systems. Another area of interest is the investigation of APPE's potential as an anti-cancer agent. Additionally, further research is needed to elucidate the mechanism of action of APPE and its potential applications in other areas of medicinal chemistry.
In conclusion, 1-[4-(4-Aminophenyl)phenyl]ethanone is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. APPE has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. While APPE has several advantages for use in laboratory experiments, further research is needed to fully understand its mechanism of action and potential applications in medicinal chemistry.
Synthesemethoden
The synthesis of APPE involves the reaction between 4-aminodiphenylamine and benzophenone in the presence of a catalyst such as aluminum chloride. The reaction yields APPE as a white crystalline solid that is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
APPE has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties. APPE has also been investigated for its potential as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
CAS-Nummer |
1141-39-5 |
|---|---|
Produktname |
1-[4-(4-Aminophenyl)phenyl]ethanone |
Molekularformel |
C14H13NO |
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
1-[4-(4-aminophenyl)phenyl]ethanone |
InChI |
InChI=1S/C14H13NO/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-9H,15H2,1H3 |
InChI-Schlüssel |
UTEHCBNZRXNAQM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N |
Andere CAS-Nummern |
1141-39-5 |
Synonyme |
1-[4-(4-aminophenyl)phenyl]ethanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




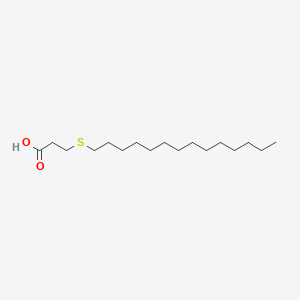
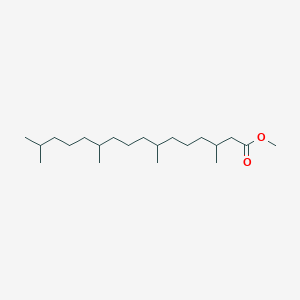
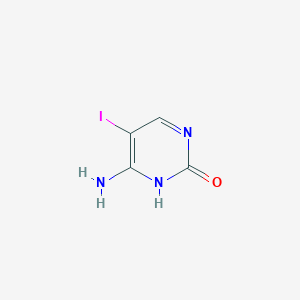
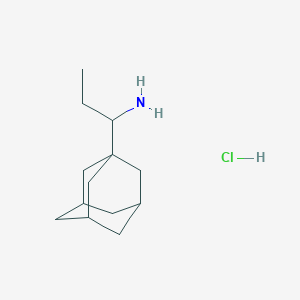
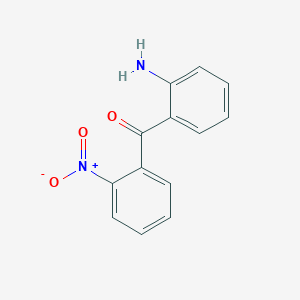
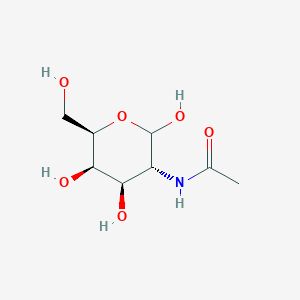
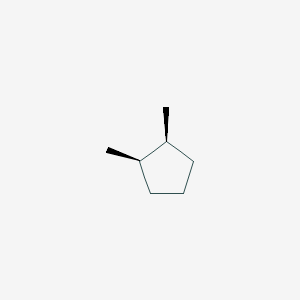
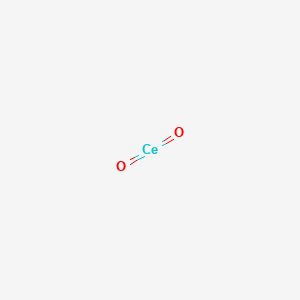
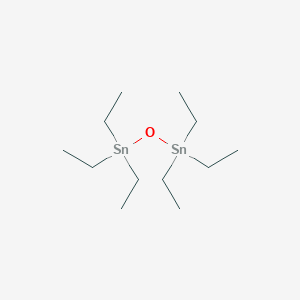
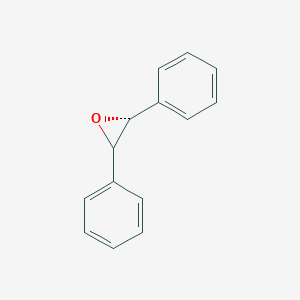
![Methyl 3-[(3S,4S,5R,8R,9R,10R,13R,14R,15R)-4,9,10,13-tetramethyl-3,15-bis(prop-1-en-2-yl)-2,3,5,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-yl]propanoate](/img/structure/B72804.png)
